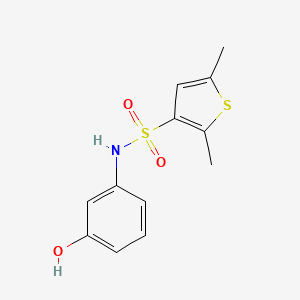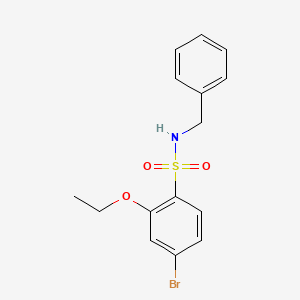![molecular formula C20H20N2O4 B3609547 N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3609547.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide, also known as IB-MECA, is a selective agonist for the adenosine A3 receptor. It has been widely used in scientific research due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has been widely used in scientific research, particularly in the field of immunology. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound has been used in studies related to autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential in cancer treatment, as it can induce apoptosis in cancer cells.
Mecanismo De Acción
N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide selectively activates the adenosine A3 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including autoimmune diseases and cancer. This compound can also induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to modulate the immune system, leading to the suppression of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a selective agonist for the adenosine A3 receptor, which allows for specific targeting of this receptor. This compound is also relatively stable, which allows for long-term storage and use in experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can be expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide in scientific research. One potential direction is the development of new therapies for autoimmune diseases and cancer using this compound. Another potential direction is the study of the role of the adenosine A3 receptor in various physiological processes, such as inflammation and immune responses. Additionally, the development of new methods for the synthesis and purification of this compound could improve its availability and use in scientific research.
Conclusion:
This compound is a selective agonist for the adenosine A3 receptor that has been widely used in scientific research. It has potential applications in the development of new therapies for autoimmune diseases and cancer, as well as in the study of various physiological processes. This compound has several advantages for lab experiments, including its selectivity and stability, but also has some limitations, such as its low solubility and cost. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to the development of new treatments for various diseases.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12(2)19(23)22-15-9-8-14(11-17(15)25-3)21-20(24)18-10-13-6-4-5-7-16(13)26-18/h4-12H,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMWAKJRUBATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-{[(2-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B3609470.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3609473.png)
![isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate](/img/structure/B3609484.png)
![3,4-dichloro-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3609485.png)
![N-(3,4-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3609490.png)
![[4-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3609500.png)
![4,4,6,6-tetramethyl-5-[(2-thienylcarbonyl)oxy]-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B3609505.png)
![2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3609517.png)
![methyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B3609523.png)
![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609526.png)

![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B3609542.png)
![methyl 4-{[3-(anilinosulfonyl)-4-methylbenzoyl]amino}benzoate](/img/structure/B3609553.png)
